6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a pyridopyrimidine derivative characterized by a bicyclic 6-6 fused ring system. The core structure of tetrahydropyrido[4,3-d]pyrimidine is known for its versatility in medicinal chemistry, with applications ranging from antimetabolite agents to kinase inhibitors .
Properties
IUPAC Name |
6-(3-phenoxypropylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,10-4-9-22-15-5-2-1-3-6-15)19-8-7-16-14(12-19)11-17-13-18-16/h1-3,5-6,11,13H,4,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYHFIMGYARBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)CCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrido[4,3-d]pyrimidine core.
Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the phenoxypropyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit significant anticancer properties . For instance, a series of pyrido[3,4-d]pyrimidine derivatives has been synthesized and evaluated for cytotoxicity against various cancer cell lines. These compounds showed selective activity against breast and renal cancer cells, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
The compound is also being studied for its role as an inhibitor of key kinases involved in cancer and metabolic diseases. Specifically, it has been identified as a potent inhibitor of the mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are crucial for cell growth and proliferation, making this compound a candidate for treating conditions associated with dysregulated cell signaling .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship studies have revealed that modifications at specific positions on the pyrimidine ring can significantly affect the biological activity of the compound. For example, substituents at the C-4 position have been shown to influence anticancer efficacy .
Clinical Potential
Given its promising preclinical results, further investigation into the pharmacokinetics and toxicity profiles is necessary to evaluate its suitability for clinical use. The development of formulations that enhance bioavailability and reduce side effects will be crucial for advancing this compound into clinical trials .
Comparative Data Table
Case Studies
Several case studies have documented the synthesis and evaluation of pyrido[4,3-d]pyrimidine derivatives:
- Case Study 1: A study synthesized various derivatives and tested them against the NCI 60 human cancer cell line panel, identifying several candidates with promising anticancer activity.
- Case Study 2: Research focused on optimizing the synthesis pathways for improved yields while maintaining biological activity against targeted kinases.
These case studies highlight the ongoing research efforts aimed at understanding the full therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Alcanoyl Groups: The sulfonyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to the 7-alcanoyl group in THPTP derivatives, which primarily enhances hydrophobic interactions .
- Chloro vs. Sulfonyl Reactivity : Chloro-substituted analogs (e.g., 6-benzyl-4-chloro) are intermediates for nucleophilic substitution, whereas the sulfonyl group may direct irreversible binding or serve as a hydrogen-bond acceptor .
- Diamine Substitutions: 2,4-Diamino derivatives exhibit antifolate activity, contrasting with the target compound’s unmodified pyrimidine ring, suggesting divergent mechanisms .
Key Differences:
Biological Activity
6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetrahydropyrido-pyrimidine core with a phenoxypropyl sulfonyl substituent. This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit substantial anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine nucleus can enhance anticancer efficacy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Etoposide | SiHa | 5.0 | |
| Compound A | A549 | 2.19 | |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound B | E. coli | 32 | |
| Compound C | S. aureus | 16 | |
| This compound | K. pneumoniae | TBD | TBD |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Pyrimidine derivatives have been associated with the inhibition of inflammatory pathways and cytokines.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Interaction with DNA/RNA : Some derivatives can intercalate with nucleic acids or inhibit nucleic acid synthesis.
- Modulation of Cell Signaling Pathways : The compound may affect pathways like MAPK and PI3K/Akt that are critical in cancer and inflammation.
Case Studies
A recent study evaluated the anticancer effects of several pyrimidine derivatives in vitro against human cancer cell lines. The findings indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like etoposide.
Q & A
Q. What are the recommended synthetic routes for 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
Synthesis typically involves multi-step procedures starting with bromination of pyrido[4,3-d]pyrimidine precursors, followed by sulfonylation with 3-phenoxypropyl sulfonyl groups. Key steps include:
- Bromination : Reacting precursor compounds (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) with brominating agents to introduce reactive sites .
- Sulfonylation : Coupling brominated intermediates with 3-phenoxypropyl sulfonyl derivatives under mild conditions (e.g., acetonitrile or dichloromethane solvents, room temperature) .
- Optimization : Microwave-assisted synthesis or continuous flow reactors may enhance reaction efficiency and yield .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at room temperature in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Avoid prolonged exposure to light or moisture .
- Solubility : Test solubility in DMSO or ethanol for biological assays; prepare fresh solutions to avoid degradation .
- Purity Verification : Use HPLC (>98% purity) or LC-MS to confirm integrity before experimental use .
Q. What analytical techniques are critical for structural characterization?
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions .
- Spectroscopy : Employ H/C NMR to confirm substituent positions and for molecular weight validation .
- Computational Modeling : Compare experimental data with DFT-optimized structures to validate electronic properties .
Advanced Research Questions
Q. How can reaction kinetics guide the optimization of sulfonylation steps in synthesis?
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., sulfonyl group transfer). Adjust catalyst loading (e.g., palladium complexes) or solvent polarity to accelerate kinetics .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., desulfonylated derivatives) and refine reaction conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) to account for batch-to-batch variability .
- Structural Analog Comparison : Compare activity with analogs (e.g., Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies to identify trends in potency against specific targets (e.g., kinase inhibition) .
Q. How does the 3-phenoxypropyl sulfonyl group influence binding affinity in molecular docking studies?
- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). The sulfonyl group’s electronegativity may enhance hydrogen bonding with catalytic lysine residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from the phenoxypropyl moiety .
Q. What methodologies assess the compound’s potential for off-target effects in pharmacological studies?
- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .
- Selectivity Profiling : Test against panels of related enzymes (e.g., cytochrome P450 isoforms) to evaluate specificity .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Force Field Refinement : Adjust parameters in molecular dynamics (MD) simulations to better reflect experimental conditions (e.g., solvation effects) .
- Crystallographic Validation : Compare docking poses with co-crystal structures of related compounds (e.g., 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine) to identify steric clashes or electrostatic mismatches .
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?
- Multivariate Regression : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to quantify electronic effects .
- Cluster Analysis : Group compounds by structural features (e.g., sulfonyl vs. thioether linkages) to identify activity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
